molecular formula C8H13NO2 B13521977 (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate

Cat. No.: B13521977
M. Wt: 155.19 g/mol
InChI Key: NWJRNTPMBLAABP-RQJHMYQMSA-N
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Description

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a cyclohex-3-ene-1-carboxylate derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-7H,2,4,9H2,1H3/t6-,7+/m1/s1

InChI Key

NWJRNTPMBLAABP-RQJHMYQMSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC=C[C@@H]1N

Canonical SMILES

COC(=O)C1CCC=CC1N

Origin of Product

United States

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